1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-2-propanethiol
Overview
Description
1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-2-propanethiol is a chemical compound characterized by the presence of a trifluoromethyl group, a pyridine ring, and a thiol group
Preparation Methods
The synthesis of 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-2-propanethiol involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinamine with 2-methyl-2-propanethiol under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-2-propanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under specific conditions.
Reduction: The compound can be reduced to modify the pyridine ring or the trifluoromethyl group.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-2-propanethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-2-propanethiol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and thiol-containing molecules. Compared to these compounds, 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-2-propanethiol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties . Some similar compounds include:
- 3-Chloro-1-propanethiol
- 1-(3-Chloro-5-trifluoromethylphenyl)-2,2,2-trifluoroethanone .
Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-methylpropane-2-thiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3N2S/c1-9(2,17)5-16-8-7(11)3-6(4-15-8)10(12,13)14/h3-4,17H,5H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKGRLGOVMWZQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=C(C=C(C=N1)C(F)(F)F)Cl)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144151 | |
Record name | 1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-2-methyl-2-propanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301144151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321432-53-5 | |
Record name | 1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-2-methyl-2-propanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321432-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-2-methyl-2-propanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301144151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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